methyl 4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound that features a combination of indole, pyrrole, and benzoate moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may bind to proteins involved in cell proliferation and apoptosis, thereby exerting its anticancer effects . The compound’s structure allows it to form hydrogen bonds and Van der Waals interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- METHYL (3-(4-CHLOROBENZOYL)HYDRAZONO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
- METHYL (3-(3-CHLOROBENZOYL)HYDRAZONO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
- METHYL (3-(2-CHLOROBENZOYL)HYDRAZONO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Uniqueness
METHYL 4-{3-(4-CHLOROBENZOYL)-4-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C29H23ClN2O5 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C29H23ClN2O5/c1-37-29(36)19-8-6-17(7-9-19)25-24(26(33)18-10-12-21(30)13-11-18)27(34)28(35)32(25)15-14-20-16-31-23-5-3-2-4-22(20)23/h2-13,16,25,31,33H,14-15H2,1H3/b26-24- |
InChI Key |
KOOJMJOKJFMVIN-LCUIJRPUSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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